molecular formula C15H13NO3 B14663713 Benzyl benzoylcarbamate CAS No. 38091-74-6

Benzyl benzoylcarbamate

Cat. No.: B14663713
CAS No.: 38091-74-6
M. Wt: 255.27 g/mol
InChI Key: UPGIGEFVJYABBQ-UHFFFAOYSA-N
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Description

Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalytic Hydrogenation: Pd-C, H₂

    Acid Hydrolysis: Trifluoroacetic acid

    Transcarbamation: Potassium carbonate, primary alcohols

Major Products Formed:

    Hydrogenation: Benzyl alcohol and the corresponding amine

    Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives

    Transcarbamation: Alkyl carbamates

Scientific Research Applications

Benzyl benzoylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • Benzyl carbamate
  • Benzyl benzoate
  • tert-Butyl carbamate

Comparison:

Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.

Properties

CAS No.

38091-74-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

benzyl N-benzoylcarbamate

InChI

InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18)

InChI Key

UPGIGEFVJYABBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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